2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one
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Overview
Description
2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C9H10N2O3 It is a derivative of ethanone, characterized by the presence of an amino group at the second position and a nitrophenyl group substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one typically involves the nitration of 3-methylacetophenone followed by the introduction of an amino group. One common method includes the following steps:
Nitration: 3-Methylacetophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-methyl-4-nitroacetophenone.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be further reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) for halogenation or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-nitrophenyl)ethan-1-one: Similar structure but without the methyl group.
2-Amino-1-(3,5-dimethyl-4-nitrophenyl)ethan-1-one: Contains an additional methyl group on the aromatic ring.
Uniqueness
2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one is unique due to the specific positioning of the methyl and nitro groups, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-amino-1-(3-methyl-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H10N2O3/c1-6-4-7(9(12)5-10)2-3-8(6)11(13)14/h2-4H,5,10H2,1H3 |
InChI Key |
LKQSAALBMOZKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CN)[N+](=O)[O-] |
Origin of Product |
United States |
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